molecular formula C26H28O14 B1667559 Apiin CAS No. 26544-34-3

Apiin

Cat. No.: B1667559
CAS No.: 26544-34-3
M. Wt: 564.5 g/mol
InChI Key: NTDLXWMIWOECHG-QJEUQVISSA-N
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Description

Apiin is a natural flavonoid, specifically a diglycoside of the flavone apigenin. It is found in various plants, including parsley, celery, and banana leaves . The compound is known for its potential health benefits, including anti-inflammatory and antioxidant properties.

Scientific Research Applications

Chemistry

In chemistry, apiin is studied for its structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology

This compound has shown significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It is used in studies related to cell signaling and gene expression.

Medicine

This compound is being researched for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and cardiovascular disorders. Its ability to inhibit nitric oxide production makes it a candidate for anti-inflammatory drugs .

Industry

In the food and cosmetic industries, this compound is used for its antioxidant properties to enhance the shelf life of products and as a natural colorant.

Safety and Hazards

Apiin is classified as a skin irritant, category 2, and an eye irritant, category 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Scientists have recently identified the gene that codes for apiosyltransferase, the enzyme that performs the final modification step during Apiin synthesis . This discovery will enable the development of platforms to produce large amounts of this compound, which in turn will help clarify its properties and natural functions .

Mechanism of Action

Apiin exerts its effects primarily through its interaction with various molecular targets and pathways. It inhibits the production of nitric oxide by downregulating the expression of inducible nitric oxide synthase (iNOS) in activated macrophages . This action reduces inflammation and oxidative stress. Additionally, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Biochemical Analysis

Biochemical Properties

Apiin interacts with several enzymes and proteins in biochemical reactions. Two key enzymes involved in the biosynthesis of this compound are glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT). These enzymes catalyze the glycosylation steps of this compound biosynthesis, showing specificity for their substrates .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. The enzymes PcGlcT and PcApiT play a crucial role in the biosynthesis of this compound. PcGlcT transfers glucose from UDP-α-glucose to the 7-O-position of apigenin via a β-linkage

Metabolic Pathways

This compound is involved in specific metabolic pathways in plants. The enzymes PcGlcT and PcApiT, which are involved in the biosynthesis of this compound, interact with other enzymes and cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Apiin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a glycosyl donor, such as a sugar derivative, under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources like parsley and celery. The process includes:

    Harvesting: Collecting the plant material.

    Extraction: Using solvents like ethanol or methanol to extract the flavonoids.

    Purification: Employing techniques such as column chromatography to isolate this compound from other compounds.

Chemical Reactions Analysis

Types of Reactions

Apiin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the glycosidic moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Apigenin: The aglycone form of apiin, known for its anti-inflammatory and anticancer properties.

    Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory effects.

    Quercetin: A flavonoid with strong antioxidant properties and potential health benefits.

Uniqueness of this compound

This compound’s uniqueness lies in its glycosidic structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural difference allows this compound to have distinct pharmacokinetic properties and potentially different biological activities.

If you have any more questions or need further details, feel free to ask!

Properties

{ "Design of the Synthesis Pathway": "Apiin can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Apigenin", "Glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Apigenin is reacted with acetic anhydride and sodium acetate in methanol to form apigenin acetate", "Step 2: Apigenin acetate is then hydrolyzed with hydrochloric acid to form apigenin", "Step 3: Apigenin is then reacted with glucose in the presence of sodium hydroxide and ethanol to form apiin", "Step 4: The crude apiin is then purified using recrystallization with ethanol and water" ] }

26544-34-3

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23-,24-,25+,26+/m1/s1

InChI Key

NTDLXWMIWOECHG-QJEUQVISSA-N

Isomeric SMILES

C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

Appearance

Solid powder

melting_point

236 - 237 °C

26544-34-3

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6''-acetylapiin
apiin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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